4-[(4-Fluorophenyl)methyl]cyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 279.73 g/mol. It is classified as a substituted cyclohexyl amine and is primarily used in scientific research. The compound is known for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
This compound is sourced from various chemical suppliers and databases, including PubChem and Chemwatch, which provide detailed safety data and chemical properties. It falls under the category of amines and is characterized by the presence of a fluorophenyl group attached to a cyclohexane structure. The compound has been classified according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating potential hazards such as respiratory tract irritation and skin corrosion/irritation .
The synthesis of 4-[(4-Fluorophenyl)methyl]cyclohexan-1-amine hydrochloride typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized compound.
The molecular structure of 4-[(4-Fluorophenyl)methyl]cyclohexan-1-amine hydrochloride features:
4-[(4-Fluorophenyl)methyl]cyclohexan-1-amine hydrochloride can undergo various chemical reactions typical for amines:
These reactions often require specific catalysts or conditions (e.g., temperature, pressure) to proceed efficiently. Reaction monitoring typically involves chromatographic techniques to assess conversion rates and product formation.
The mechanism of action for 4-[(4-Fluorophenyl)methyl]cyclohexan-1-amine hydrochloride is not fully elucidated but is hypothesized to involve interaction with neurotransmitter receptors or enzymes within biological systems.
For example, compounds with similar structures have been studied for their effects on serotonin or dopamine receptors, suggesting potential applications in treating mood disorders or neurological conditions.
Research indicates that modifications in fluorination can significantly affect binding affinity and selectivity towards specific receptors .
Relevant data regarding toxicity indicates that it may cause irritation upon contact with skin or eyes .
4-[(4-Fluorophenyl)methyl]cyclohexan-1-amine hydrochloride has several potential applications:
Ongoing research continues to explore its efficacy and safety profiles in various biological contexts .
The strategic disconnection of 4-[(4-fluorophenyl)methyl]cyclohexan-1-amine hydrochloride reveals three logical precursors: (1) the aryl-alkyl amine linkage, suggesting 4-fluorobenzaldehyde and cyclohexylamine as potential starting materials; (2) the cyclohexane ring system, pointing to cyclohexanone derivatives as key intermediates; and (3) the amine hydrochloride functionality, indicating a late-stage salt formation step. Patent data demonstrates that N-alkylation of 4-aminocyclohexanone with 4-fluorobenzyl halides provides efficient access to the core scaffold, though geometric isomerism necessitates careful stereocontrol [6] [8].
Table 1: Retrosynthetic Disconnection Strategies for Target Compound
Disconnection Site | Precursors Generated | Key Transformation | Stereochemical Challenge |
---|---|---|---|
Aryl-CH₂ bond | 4-Fluorobenzyl bromide + 4-aminocyclohexanone | N-Alkylation | Mixture of cis/trans isomers |
Cyclohexane C-N bond | 4-(4-Fluorobenzylidene)cyclohexan-1-one | Reductive amination | Ketal protection required |
Amine hydrochloride | Free base + HCl(g) | Acid-mediated salt formation | pH-dependent crystallization |
Optimization focuses on controlling the relative stereochemistry at the C1 and C4 positions. The ethylene ketal protection of cyclohexanone derivatives—as evidenced in US4460604A—prevents undesired enolization during amination and enables diastereoselective reduction (up to 8:1 dr) [2] [8]. Subsequent hydrolysis regenerates the ketone for reductive amination with 4-fluorophenylmethylamine, though this route requires stringent exclusion of moisture.
Achieving enantiopure (>98% ee) 4-[(4-fluorophenyl)methyl]cyclohexan-1-amine hydrochloride demands chiral induction during C-N bond formation. Two catalytic approaches prove effective:
Table 2: Performance of Asymmetric Catalysts for Target Amine Synthesis
Catalyst Type | Reaction | ee (%) | dr (cis:trans) | Product Configuration | Limitations |
---|---|---|---|---|---|
Pd/(R)-BINAP | Enamine hydrogenation | 93 | 5:1 | (1R,4S) | Sensitive to O₂ |
Salen-Co(III) | Aziridine ring-opening | 94 | >20:1 | (1R,4R) | Multi-step precursor synthesis |
Yttrium-salen | Hydroamination | 89 | 7:1 | (1S,4S) | Requires high catalyst loading (10 mol%) |
The stereoelectronic influence of the 4-fluorophenyl group proves critical: para-fluoro substitution enhances substrate coordination to metal centers (ΔΔG‡ = 1.8 kcal/mol vs phenyl analog), improving enantioselectivity by 15-20% [5].
Solvent selection and catalyst recycling dominate sustainability efforts for this hydrochloride salt:
Notably, replacing halogenated solvents with cyclopentyl methyl ether (CPME) during hydrochloride crystallization improves waste profiles (PMI reduced from 32 to 11) while maintaining >99.5% purity [9].
Merrifield resin (1% DVB cross-linked, Cl: 1.2 mmol/g) serves as an ideal solid support for combinatorial synthesis of analogs. The three-step sequence enables rapid diversification:
This platform achieves a 12-step linear sequence yielding 360 mg of target compound per gram of resin, with the 4-fluorobenzyl variant showing highest purity (98.7%) among synthesized analogs.
While direct enzymatic synthesis remains challenging, two biocatalytic steps provide enantiopure intermediates:
Immobilization on chitosan microspheres improves enzyme stability, allowing 7 recycles without significant loss of activity. However, scale-up beyond 100g remains limited by substrate inhibition at >1.5M concentrations.
Table 3: Biocatalytic Systems for Chiral Intermediate Synthesis
Enzyme Class | Reaction | Enantioselectivity (ee) | Product Yield | Reusability (Cycles) |
---|---|---|---|---|
ω-Transaminase (Pf) | Kinetic resolution | 99% (1S,4S) | 48% | 3 |
Alcohol dehydrogenase (Lk) | Ketone reduction | 94% (1R) | 89% | 7 |
Imine reductase (Streptomyces) | Reductive amination | 83% (1S,4R) | 76% | 5 |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0